4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL
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Overview
Description
4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is an organic compound with a complex structure that includes a methoxy group, a nitrobenzyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common approach is to start with the nitration of 4-methoxybenzyl alcohol to form 4-methoxy-3-nitrobenzyl alcohol . This intermediate can then be reacted with piperazine in the presence of a suitable catalyst to form the final product . The reaction conditions often involve the use of solvents such as dimethylformamide and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Major Products
Oxidation: 4-Methoxy-3-nitrobenzoic acid.
Reduction: 4-Methoxy-3-aminobenzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can modify biological macromolecules. The piperazine ring can interact with various receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitrobenzyl alcohol: Shares the methoxy and nitro groups but lacks the piperazine ring.
3-Methyl-4-nitrobenzyl alcohol: Similar structure but with a methyl group instead of a methoxy group.
Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide: Contains a methoxy group and a similar aromatic structure.
Uniqueness
4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to the presence of both the nitrobenzyl and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-methoxy-2-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-18-5-6-19(23)16(12-18)14-21-9-7-20(8-10-21)13-15-3-2-4-17(11-15)22(24)25/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIVUMNKJGVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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